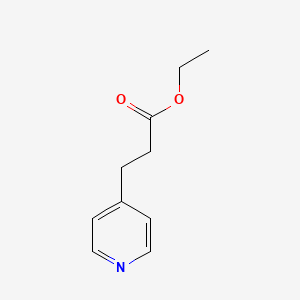

Ethyl 3-(4-Pyridyl)propanoate

Descripción general

Descripción

Ethyl 3-(4-Pyridyl)propanoate is a chemical compound that is part of a broader class of pyridyl compounds. These compounds are characterized by the presence of a pyridine ring, which is a heterocyclic aromatic ring with nitrogen as one of the atoms. The ethyl propanoate group attached to the pyridine ring modifies the compound's properties and reactivity, making it a subject of interest in various chemical syntheses and applications.

Synthesis Analysis

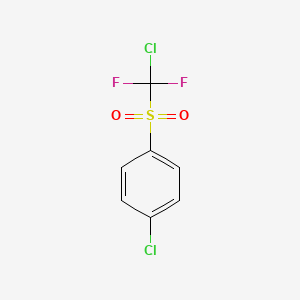

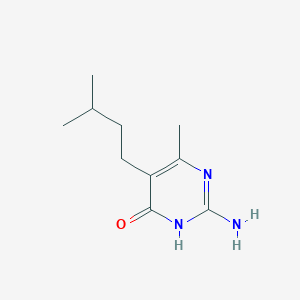

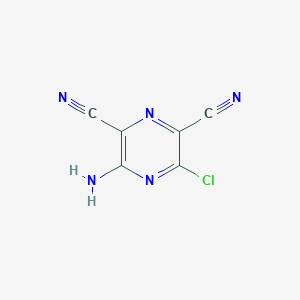

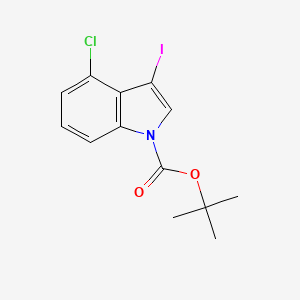

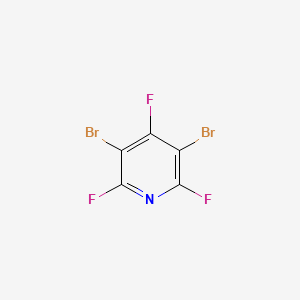

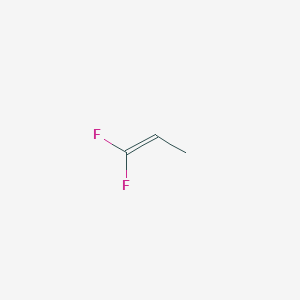

The synthesis of compounds related to Ethyl 3-(4-Pyridyl)propanoate often involves multi-step chemical reactions. For instance, the synthesis of ethyl 2(R)-[4-[[3-chloro-5-(difluoromethoxy)-2-pyridyl]oxy]phenoxy]propanoate starts from 2,3-chloro-5-(difluoromethoxy)pyridine and involves a two-step process that includes esterification of the target acids . Another related compound, ethyl 4-(3-pyridyl)- and 4-(4-pyridyl)-2-oxobutenoates, is synthesized by condensation of pyridinecarbaldehyde with ethyl pyruvate, followed by esterification and hydrolysis .

Molecular Structure Analysis

The molecular structure of pyridyl-related compounds is often confirmed using various spectroscopic techniques. For example, the structure of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was confirmed using FT-IR, NMR, and ESI-MS spectroscopic techniques . The molecular geometry and vibrational frequencies of these compounds can be calculated using density functional theory (DFT) methods, providing insights into their structural characteristics .

Chemical Reactions Analysis

Pyridyl compounds participate in various chemical reactions, including photoreactions, as seen in the formation of a tricyclic [2.2]paracyclophane derivative from a mixed crystal of ethyl and propyl α-cyano-4-[2-(4-pyridyl)ethenyl] cinnamates . The reactivity of these compounds can be further understood through computational methods such as time-dependent DFT, which helps calculate the energy and nature of electronic transitions .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-(4-Pyridyl)propanoate and related compounds are influenced by their molecular structure. The presence of the pyridine ring and various substituents affects properties such as solubility, boiling point, and reactivity. Theoretical calculations, such as those performed using DFT and AIM (Atoms in Molecules) theory, can predict thermodynamic parameters, charge transfer interactions, and binding energies, providing a comprehensive understanding of these properties .

Relevant Case Studies

Case studies involving Ethyl 3-(4-Pyridyl)propanoate derivatives include their use as herbicides, where their herbicidal properties are compared to known herbicides . Another study involves the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, which was tested as an insect growth regulator against Galleria mellonella, showing potential as an insect growth regulator . Additionally, the synthesis of ethyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids demonstrated positive inotropic activity and other pharmacological activities .

Aplicaciones Científicas De Investigación

Herbicide Development : Bauer et al. (1990) explored the synthesis of a compound related to Ethyl 3-(4-Pyridyl)propanoate, showcasing its herbicidal properties and comparing them with established herbicides (Bauer, Bieringer, Hacker, Koch, & Willms, 1990).

Pharmaceutical Research : Liu et al. (2012) and Huansheng (2013) focused on compounds structurally similar to Ethyl 3-(4-Pyridyl)propanoate for their potential pharmaceutical applications, particularly in the development of new medications (Liu, Zhang, Cai, Xu, & Shen, 2012); (Huansheng, 2013).

Chemical Kinetics and Pyrolysis : Farooq et al. (2014) compared the pyrolysis of methyl and ethyl propanoate, providing insight into the chemical kinetics of these substances under high-temperature conditions (Farooq, Davidson, Hanson, & Westbrook, 2014).

Food and Digestive Processes : Herrera et al. (2019) investigated the use of ethyl propanoate in the separation of azeotropic mixtures for its potential use as a bioactive pharmaceutical product, highlighting its active participation in digestion processes (Herrera, Fernández, Ortega, López‐Tosco, & Sosa, 2019).

Polymorphism in Pharmaceuticals : Vogt et al. (2013) characterized two polymorphic forms of a compound related to Ethyl 3-(4-Pyridyl)propanoate, enhancing understanding of its physical and chemical properties, crucial for pharmaceutical development (Vogt, Williams, Johnson, & Copley, 2013).

DNA Synthesis : Hamamoto et al. (1989) introduced 2-(4-Pyridyl)ethyl as a new protecting group in the synthesis of deoxyribooligonucleotides, demonstrating its utility in biochemical research (Hamamoto, Shishido, Furuta, Takaku, Kawashima, & Takaki, 1989).

Cancer Research : Liu et al. (2019) synthesized a new heterocyclic compound derived from Ethyl 3-(4-Pyridyl)propanoate, evaluating its anti-cancer activity against gastric cancer cell lines (Liu, Peng, Yue, Li, & Zhang, 2019).

Insect Growth Regulation : Devi and Awasthi (2022) synthesized Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, studying it as an insect growth regulator with potential application in pest control (Devi & Awasthi, 2022).

Biofuel Research : El‐Nahas et al. (2007) examined the thermochemistry and kinetics of ethyl propanoate as a model biofuel, providing insights into energy production and sustainability (El‐Nahas, Navarro, Simmie, Bozzelli, Curran, Dooley, & Metcalfe, 2007).

Propiedades

IUPAC Name |

ethyl 3-pyridin-4-ylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h5-8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXRSMCFRIFFNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90481440 | |

| Record name | Ethyl isonicotinylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-Pyridyl)propanoate | |

CAS RN |

52809-19-5 | |

| Record name | Ethyl isonicotinylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

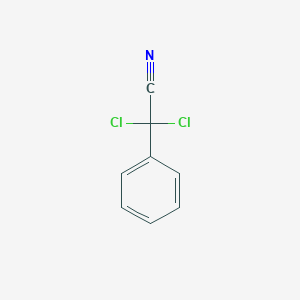

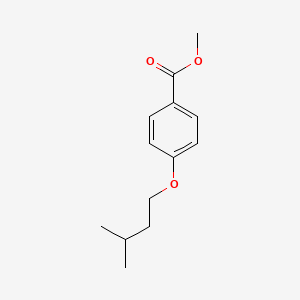

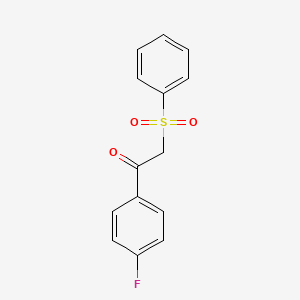

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.